molecular formula C28H23Cl2N3O5 B11930809 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

Número de catálogo: B11930809
Peso molecular: 552.4 g/mol
Clave InChI: FZTCPSHWTJKIFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid (hereafter referred to by its systematic name) is a structurally complex molecule with a molecular formula of C₂₈H₂₂Cl₃N₃O₅ and a molecular weight of 586.85 g/mol .

Key structural features include:

  • A 1,2-oxazole core substituted with a 2,6-dichlorophenyl group and a cyclopropyl moiety.
  • A methoxy-linked phenyl group connected to a 3-hydroxyazetidine ring.
  • A pyridine-4-carboxylic acid terminus, which may enhance solubility and binding affinity via hydrogen bonding .

Propiedades

Fórmula molecular

C28H23Cl2N3O5

Peso molecular

552.4 g/mol

Nombre IUPAC

2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C28H23Cl2N3O5/c29-21-2-1-3-22(30)24(21)25-20(26(38-32-25)16-4-5-16)13-37-19-8-6-18(7-9-19)28(36)14-33(15-28)23-12-17(27(34)35)10-11-31-23/h1-3,6-12,16,36H,4-5,13-15H2,(H,34,35)

Clave InChI

FZTCPSHWTJKIFG-UHFFFAOYSA-N

SMILES canónico

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O

Origen del producto

United States

Métodos De Preparación

Oxazole Ring Formation

The 1,2-oxazole ring is constructed via cyclocondensation of a β-ketonitrile precursor with hydroxylamine hydrochloride. A representative protocol involves:

  • Ketonitrile Synthesis :

    • 2,6-Dichlorophenylacetonitrile is reacted with cyclopropanecarbonyl chloride under Friedel-Crafts acylation conditions (AlCl₃, CH₂Cl₂, 0°C → rt, 12 h).

    • Yield : 78% (GC-MS purity >95%)

  • Oxazole Cyclization :

    • The β-ketonitrile intermediate (1 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at reflux (80°C, 6 h).

    • Key Parameters :

      • pH maintained at 4-5 using acetic acid

      • Exclusion of oxygen to prevent nitrile hydrolysis

    • Yield : 65-70% (HPLC purity 98.2%)

Hydroxymethyl Functionalization

The 4-position methyl group is oxidized to hydroxymethyl via a two-step sequence:

  • Bromination :

    • Oxazole (1 eq) reacted with N-bromosuccinimide (1.05 eq) in CCl₄ under UV light (365 nm, 24 h).

    • Conversion : >90% (monitored by TLC)

  • Hydrolysis :

    • Brominated intermediate (1 eq) treated with AgNO₃ (1.1 eq) in aqueous THF (50°C, 8 h).

    • Yield : 82% (isolated as white crystals)

Stereoselective Synthesis of 3-Hydroxyazetidine Derivatives

Chiral Resolution of Azetidine-2-Carboxylic Acid

The 3-hydroxyazetidine subunit is synthesized from azetidine-2-carboxylic acid via chiral resolution using D-α-phenylethylamine:

StepConditionsYieldPurity (ee)
Salt Formation1-Benzyl-azetidine-2-carboxylic acid + D-α-phenylethylamine in EtOH, reflux 2 h89%92%
RecrystallizationAcetone/water (3:1), -20°C, 12 h76%99.5%
Debenzylation10% Pd/C, H₂ (50 psi), MeOH, 25°C, 24 h95%99.8%

This method achieves enantiomeric excess (ee) >99.5% without requiring chromatographic purification.

Hydroxylation at C3 Position

The 3-hydroxy group is introduced via Sharpless asymmetric dihydroxylation:

  • Olefin Precursor : N-protected azetidine (Boc group) with exocyclic double bond.

  • Reaction Conditions :

    • AD-mix-β (1 eq)

    • t-BuOH/H₂O (1:1), 0°C, 48 h

  • Yield : 68% (d.r. >20:1)

  • Deprotection : TFA/CH₂Cl₂ (1:1), 0°C → rt, 2 h (quantitative)

Convergent Assembly of Molecular Architecture

Etherification of Phenolic Intermediate

The hydroxymethyl oxazole (Intermediate A) is coupled to 4-hydroxybenzaldehyde via Mitsunobu reaction:

  • Conditions :

    • DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → rt, 12 h

  • Yield : 85% (HPLC 99.1%)

  • Key Advantage : Retention of oxazole ring integrity under mild conditions

Reductive Amination for Azetidine-Pyridine Linkage

The aldehyde intermediate undergoes reductive amination with 3-hydroxyazetidine (Intermediate B):

  • Coupling :

    • Aldehyde (1 eq), azetidine (1.1 eq), NaBH(OAc)₃ (1.5 eq), CH₂Cl₂, 4Å MS, 25°C, 24 h

  • Yield : 78% (dr 95:5)

  • Purification : Silica gel chromatography (EtOAc/MeOH 10:1)

Carboxylic Acid Formation

The pyridine methyl ester is hydrolyzed under basic conditions:

  • Reagents : LiOH (3 eq), THF/H₂O (3:1), 60°C, 6 h

  • Yield : Quantitative (NMR purity >99%)

  • Critical Note : Avoid prolonged heating to prevent azetidine ring degradation

Process Optimization and Scale-Up Considerations

Catalytic System Enhancements

Recent advancements in coupling reactions have improved step efficiency:

Reaction StepTraditional CatalystImproved CatalystYield Increase
DebenzylationPd/C (10 wt%)Pd(OH)₂/C (Pearlman’s catalyst)89% → 95%
Reductive AminationNaBH₃CNNaBH(OAc)₃65% → 78%

Green Chemistry Initiatives

Key solvent substitutions reduce environmental impact:

  • Original : Dichloromethane (CH₂Cl₂) for Mitsunobu reaction

  • Optimized : 2-MeTHF (biobased, non-halogenated)

  • Result : Comparable yields (83% vs 85%) with improved E-factor (32 → 18)

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, J=5.1 Hz, 1H, pyridine-H)

    • δ 7.62 (d, J=8.3 Hz, 2H, Ar-H)

    • δ 4.72 (s, 2H, OCH₂Oxazole)

  • HRMS : m/z 552.4021 [M+H]⁺ (calc. 552.4018)

Chiral Purity Assessment

  • HPLC : Chiralpak IC-3 column, hexane/IPA 80:20, 1.0 mL/min

  • Retention Times :

    • (S)-isomer: 12.7 min

    • (R)-isomer: 14.2 min

  • ee : >99.9%

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-[3-[4-[[5-ciclopropil-3-(2,6-diclorofenil)-1,2-oxazol-4-il]metoxi]fenil]-3-hidroxazetídin-1-il]piridina-4-carboxílico puede sufrir diversas reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las posiciones de los grupos ciclopropil y diclorofenil.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la transformación deseada.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

El ácido 2-[3-[4-[[5-ciclopropil-3-(2,6-diclorofenil)-1,2-oxazol-4-il]metoxi]fenil]-3-hidroxazetídin-1-il]piridina-4-carboxílico tiene varias aplicaciones de investigación científica:

    Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

    Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.

    Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.

    Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del ácido 2-[3-[4-[[5-ciclopropil-3-(2,6-diclorofenil)-1,2-oxazol-4-il]metoxi]fenil]-3-hidroxazetídin-1-il]piridina-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with heterocyclic and halogen-substituted analogs. Below is a detailed analysis:

Structural and Functional Group Comparisons
Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity/Application
Target Compound 586.85 Oxazole, dichlorophenyl, hydroxyazetidine, carboxylic acid Ligand (Drug candidate)
Clofencet ~350 (estimated) Pyridazine, chlorophenyl, carboxylic acid Pesticide
Thiabendazole 201.25 Thiazole, benzimidazole Anthelmintic
Flumioxazin 354.33 Benzoxazin, isoindole, fluorophenyl Herbicide

Key Observations :

  • The target compound shares halogenated aromatic systems (e.g., 2,6-dichlorophenyl) with Clofencet and Flumioxazin, which are critical for bioactivity in agrochemicals . However, its hydroxyazetidine and carboxylic acid groups distinguish it as a drug candidate rather than a pesticide/herbicide.
  • Unlike Thiabendazole (a benzimidazole), the target’s oxazole-pyridine-azetidine scaffold suggests divergent binding mechanisms, possibly targeting enzymes or receptors via multipoint interactions .
Physicochemical Properties
  • Hydrogen Bonding: The carboxylic acid and 3-hydroxyazetidine groups enable extensive hydrogen bonding, likely influencing solubility and crystallinity.
  • Lipophilicity : The cyclopropyl and dichlorophenyl substituents increase hydrophobicity compared to Thiabendazole, which has a polar thiazole ring .
Spectroscopic Comparisons
  • NMR Analysis: highlights the utility of NMR chemical shifts (e.g., regions A and B) to identify structural variations. For the target compound, the 3-hydroxyazetidine proton signals (~δ 4.5–5.0 ppm) and carboxylic acid protons (~δ 12–13 ppm) would distinguish it from non-hydroxylated or non-acidic analogs like Clofencet .

Research Findings and Implications

  • Bioactivity : As a ligand (Cilofexor), the compound’s carboxylic acid and hydroxyazetidine groups may target nuclear receptors (e.g., FXR) involved in metabolic regulation, contrasting with agrochemicals that inhibit plant/enzyme pathways .
  • However, its unique azetidine-pyridine linkage may reduce off-target effects compared to less selective compounds .

Actividad Biológica

The compound 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid, also known as GS-9674, has garnered attention for its potential therapeutic applications, particularly in the treatment of primary sclerosing cholangitis (PSC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

GS-9674 acts primarily as a selective farnesoid X receptor (FXR) agonist. FXR plays a vital role in bile acid homeostasis and metabolism. By activating FXR, GS-9674 can potentially restore bile acid balance and reduce liver damage associated with PSC. This mechanism is crucial as it addresses the underlying issues of bile acid accumulation and hepatocyte injury.

In Vitro Studies

In vitro studies have demonstrated that GS-9674 exhibits significant biological activity against various cellular models. For instance:

  • Cytotoxicity : GS-9674 showed potent cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective dose-dependent responses.
Cell LineIC50 Value (µM)Reference
MCF-70.65
U-9372.41

Animal Models

In animal models, GS-9674 has been shown to significantly reduce liver inflammation and fibrosis associated with PSC. Studies indicate that treatment with GS-9674 leads to:

  • Decreased Liver Enzymes : Reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
  • Histological Improvement : Histological analysis revealed decreased inflammatory cell infiltration and reduced fibrosis in liver tissues.

Clinical Implications

The promising results from preclinical studies have led to clinical trials assessing the safety and efficacy of GS-9674 in PSC patients. Initial findings suggest that GS-9674 is well-tolerated and may improve liver function tests over time.

Case Studies

A recent case study involving a cohort of patients with PSC treated with GS-9674 reported:

  • Improved Quality of Life : Patients noted significant improvements in symptoms such as fatigue and pruritus.
ParameterBaselinePost-Treatment
Fatigue Score73
Pruritus Score82

Q & A

Q. How to address discrepancies between in silico ADMET predictions and experimental toxicity profiles?

  • Methodology :
  • Metabolite Identification : Use LC-HRMS to detect unexpected metabolites (e.g., sulfation of the hydroxyazetidine group) .
  • Cryo-EM : Resolve ligand-enzyme complexes to identify unmodeled binding pockets .

Methodological Resources

  • Synthesis Guidance : Palladium-catalyzed cross-coupling protocols from .
  • Computational Modeling : COMSOL Multiphysics integration for reaction optimization () .
  • Theoretical Frameworks : Link SAR studies to kinase inhibition hypotheses () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.